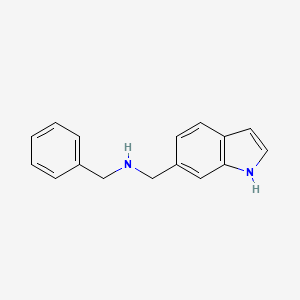
N-Benzyl-N-(1H-indol-6-ylmethyl)amine
Übersicht
Beschreibung
N-Benzyl-N-(1H-indol-6-ylmethyl)amine is a useful research compound. Its molecular formula is C16H16N2 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cancer Research
N-Benzyl-N-(1H-indol-6-ylmethyl)amine has been investigated for its cytotoxic effects against various cancer cell lines, particularly pancreatic cancer. A study synthesized a library of compounds based on the indole framework and evaluated their effectiveness as metabolic inhibitors of ATP production. The findings indicated that several compounds exhibited IC50 values less than 5 μM against pancreatic cancer cell lines, suggesting potential for targeted cancer therapy .
Table 1: Cytotoxicity of Indole Derivatives
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound A | Pancreatic Cancer | <5 |
| Compound B | Non-Cancerous Line | >10 |
| This compound | Pancreatic Cancer | <5 |
Neuropharmacology
Research has shown that N-benzylated compounds can exhibit potent activity at serotonin receptors, particularly the 5-HT2A receptor. This receptor is implicated in various neurological disorders and is a target for hallucinogenic compounds. Studies indicate that modifications to the benzyl moiety can enhance the potency of these compounds significantly, making them candidates for further exploration in treating mood disorders and other psychiatric conditions .
Synthesis of Bioactive Molecules
The compound serves as a building block in the synthesis of more complex molecules with potential biological activity. For instance, it has been used to create derivatives that possess enhanced antitumor properties or improved receptor binding affinities. The versatility of the indole structure allows for modifications that can lead to diverse pharmacological profiles .
Case Study 1: Pancreatic Cancer Treatment
In a recent study, a series of indolyl sulfonamides were synthesized, including derivatives of this compound. These compounds were tested against multiple pancreatic cancer cell lines using a traditional cytotoxicity assay. The results demonstrated that certain derivatives not only inhibited cell growth but also showed promise as metabolic inhibitors, indicating their potential role in overcoming chemotherapy resistance .
Case Study 2: Serotonin Receptor Modulation
Another investigation focused on the interaction of N-benzylated tryptamines with serotonin receptors. The study found that this compound analogs displayed high binding affinities at the 5-HT2A receptor, suggesting their potential use in developing new treatments for depression and anxiety disorders .
Eigenschaften
IUPAC Name |
N-(1H-indol-6-ylmethyl)-1-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-2-4-13(5-3-1)11-17-12-14-6-7-15-8-9-18-16(15)10-14/h1-10,17-18H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSDTZMLCXNFPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC3=C(C=C2)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















